molecular formula C14H11ClIN3O B8685580 4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine CAS No. 949558-31-0

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8685580
CAS No.: 949558-31-0
M. Wt: 399.61 g/mol
InChI Key: KFOPCQPITVEHAB-UHFFFAOYSA-N
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Description

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Properties

CAS No.

949558-31-0

Molecular Formula

C14H11ClIN3O

Molecular Weight

399.61 g/mol

IUPAC Name

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H11ClIN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(16)18-19)11(15)6-7-17-14/h2-7H,8H2,1H3

InChI Key

KFOPCQPITVEHAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)I)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can undergo several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications.

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